2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol
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Overview
Description
2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a triazolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyridine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with other compounds to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the triazolopyridine ring.
Scientific Research Applications
2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol has a wide range of applications in scientific research:
- Biology
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Properties
Molecular Formula |
C12H13BrF3N3O2 |
---|---|
Molecular Weight |
368.15 g/mol |
IUPAC Name |
2-[2-bromo-5-(1,1,1-trifluoropropan-2-yloxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol |
InChI |
InChI=1S/C12H13BrF3N3O2/c1-6(12(14,15)16)21-8-5-4-7(11(2,3)20)9-17-10(13)18-19(8)9/h4-6,20H,1-3H3 |
InChI Key |
APVBWDIDZBVDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC=C(C2=NC(=NN12)Br)C(C)(C)O |
Origin of Product |
United States |
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